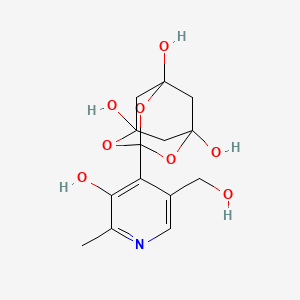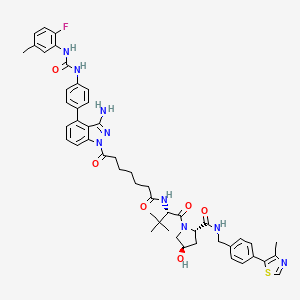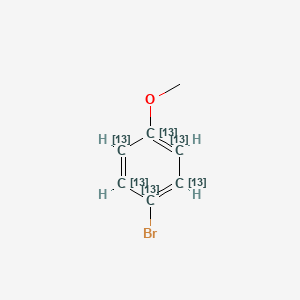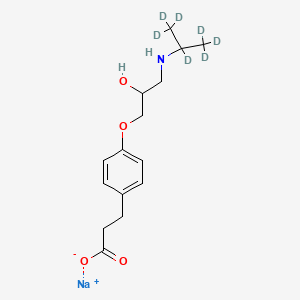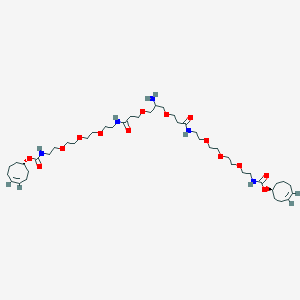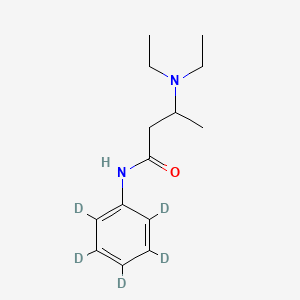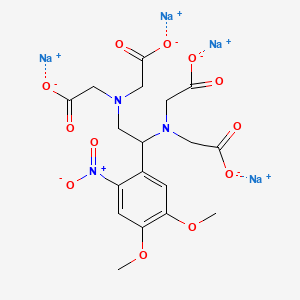
DM-Nitrophen (tertasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DM-Nitrophen (tertasodium) is a caged calcium chelator that undergoes a significant and rapid decrease in calcium-binding affinity upon photolysisIt is commonly used in scientific research to study calcium signaling due to its ability to release calcium ions upon exposure to near-ultraviolet light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DM-Nitrophen (tertasodium) involves the reaction of 1,2-diaminoethane with 2-nitro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff baseThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of DM-Nitrophen (tertasodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under conditions that protect it from light and moisture to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
Applications De Recherche Scientifique
DM-Nitrophen (tertasodium) has a wide range of applications in scientific research:
Chemistry: Used as a caged calcium chelator to study calcium-dependent reactions and processes.
Biology: Employed in the study of calcium signaling pathways in cells and tissues.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurotransmitter release.
Industry: Applied in the development of calcium-sensitive materials and devices .
Mécanisme D'action
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
Comparaison Avec Des Composés Similaires
DM-Nitrophen (tertasodium) is unique in its rapid and significant decrease in calcium-binding affinity upon photolysis. Similar compounds include:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): Another calcium chelator but with different photolytic properties.
EDTA (ethylenediaminetetraacetic acid): A widely used chelator but does not undergo photolysis.
DMNP-EDTA (dimethoxynitrophenyl-ethylenediaminetetraacetic acid): Similar to DM-Nitrophen but with different binding affinities and photolytic properties
DM-Nitrophen (tertasodium) stands out due to its specific application in calcium signaling studies and its rapid response to photolysis, making it a valuable tool in various research fields.
Propriétés
Formule moléculaire |
C18H19N3Na4O12 |
|---|---|
Poids moléculaire |
561.3 g/mol |
Nom IUPAC |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
Clé InChI |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
SMILES canonique |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


